molecular formula C24H33F3O2 B070709 trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate CAS No. 175859-25-3

trans,trans-3,4,5-Trifluorophenyl 4'-pentylbicyclohexyl-4-carboxylate

Cat. No.: B070709
CAS No.: 175859-25-3
M. Wt: 410.5 g/mol
InChI Key: HLAAQSOEPOMMTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate typically involves the esterification of 3,4,5-trifluorophenol with 4’-pentylbicyclohexyl-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain high purity and yield .

Chemical Reactions Analysis

Types of Reactions: trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of liquid crystal materials due to its unique structural properties .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of liquid crystal displays (LCDs) and other electronic materials. Its unique properties contribute to the performance and stability of these materials .

Mechanism of Action

The mechanism of action of trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate is not extensively studied. its effects are likely related to its ability to interact with specific molecular targets and pathways. In the context of liquid crystal materials, the compound’s structure allows it to align in specific orientations under an electric field, contributing to the display’s optical properties .

Comparison with Similar Compounds

  • trans,trans-3,4,5-Trifluorophenyl 4’-propylbicyclohexyl-4-carboxylate
  • trans,trans-4’-Ethyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
  • 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl

Uniqueness: trans,trans-3,4,5-Trifluorophenyl 4’-pentylbicyclohexyl-4-carboxylate is unique due to its specific combination of fluorinated phenyl and bicyclohexyl groups, which impart distinct physical and chemical properties. These properties make it particularly suitable for use in liquid crystal materials, where precise molecular alignment is crucial .

Properties

IUPAC Name

(3,4,5-trifluorophenyl) 4-(4-pentylcyclohexyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33F3O2/c1-2-3-4-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)24(28)29-20-14-21(25)23(27)22(26)15-20/h14-19H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAAQSOEPOMMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625242
Record name 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175859-25-3
Record name 3,4,5-Trifluorophenyl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 3,4,5-trifluorophenyl ester, (trans,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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